4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-azabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound characterized by the presence of a difluoromethyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclo Structure: The initial step involves the formation of the azabicyclo[2.1.1]hexane core. This can be achieved through a [2+2] cycloaddition reaction of suitable dienes.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using difluoromethylating agents such as difluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions with reagents such as sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of azide derivatives.
Scientific Research Applications
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: Employed in the development of novel materials with unique properties due to its rigid bicyclic structure.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The azabicyclo structure provides conformational rigidity, which can influence the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- 4-(Difluoromethyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
Uniqueness
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific combination of a difluoromethyl group and an azabicyclo[2.1.1]hexane core. This combination imparts distinct physicochemical properties, such as increased lipophilicity and conformational stability, making it a valuable scaffold in drug design and materials science.
Properties
Molecular Formula |
C7H9F2NO2 |
---|---|
Molecular Weight |
177.15 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H9F2NO2/c8-4(9)6-1-7(2-6,5(11)12)10-3-6/h4,10H,1-3H2,(H,11,12) |
InChI Key |
OOVLAEQCHQRZCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(NC2)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.